molecular formula C6H10N4 B2709921 4-Azido-2,2-dimethylbutanenitrile CAS No. 1484224-12-5

4-Azido-2,2-dimethylbutanenitrile

Cat. No.: B2709921
CAS No.: 1484224-12-5
M. Wt: 138.174
InChI Key: UXGOEJZSWYBFSI-UHFFFAOYSA-N
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Description

4-Azido-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H10N4 It is characterized by the presence of an azido group (-N3) attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-chloro-2,2-dimethylbutanenitrile, reacts with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of 4-Azido-2,2-dimethylbutanenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,2-dimethylbutanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Azido-2,2-dimethylbutanenitrile involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .

Comparison with Similar Compounds

Similar Compounds

  • 4-Azidomethyl-2,2-dimethylbutanenitrile
  • 4-Azido-2,2-dimethylpentanenitrile
  • 4-Azido-2,2-dimethylhexanenitrile

Uniqueness

4-Azido-2,2-dimethylbutanenitrile is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the azido group makes it highly reactive and suitable for various chemical transformations. Its compact structure and the presence of the nitrile group also contribute to its versatility in synthetic applications .

Properties

IUPAC Name

4-azido-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-6(2,5-7)3-4-9-10-8/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGOEJZSWYBFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN=[N+]=[N-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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